TRPV1 Binding Affinity: 1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea Exhibits a 1,110-Fold Lower Affinity than the High-Potency Analog 5f
In a direct, within-study comparison, 1-Benzyl-1-ethyl-3-(7-hydroxynaphthalen-1-yl)urea demonstrated a binding affinity (Ki) of 1110 nM for the human TRPV1 receptor, using [3H]RTX as a radioligand in HEK293 cell membranes. This contrasts starkly with the most potent compound from the same series, 1-(7-Hydroxynaphthalen-1-yl)-3-(4-trifluoromethylbenzyl)urea (compound 5f), which exhibited a Ki of 1.0 nM [1]. This over 1,000-fold difference in affinity, dictated solely by the N-substitution, makes this compound a critical low-affinity reference tool.
| Evidence Dimension | TRPV1 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1110 nM [1] |
| Comparator Or Baseline | 1-(7-Hydroxynaphthalen-1-yl)-3-(4-trifluoromethylbenzyl)urea (Compound 5f): Ki = 1.0 nM [1] |
| Quantified Difference | The target compound's affinity is 1,110-fold lower than that of the high-potency analog 5f. |
| Conditions | Competitive binding assay using [3H]RTX on membranes from HEK293 cells expressing cloned human TRPV1 [1]. |
Why This Matters
This extreme difference in affinity, rooted in a single structural change, makes this compound an essential low-affinity control for SAR studies and for experiments where complete receptor blockade is not desired.
- [1] McDonnell, M. E., et al. 7-Hydroxynaphthalen-1-yl-urea and -amide antagonists of human vanilloid receptor 1. Bioorganic & Medicinal Chemistry Letters, 2004, 14(2), 531-534. DOI: 10.1016/j.bmcl.2003.09.090 View Source
